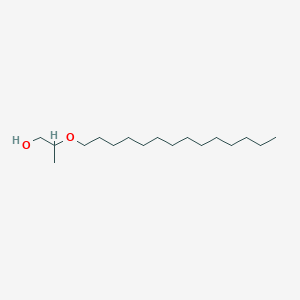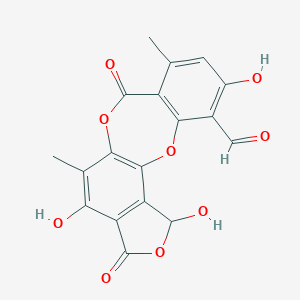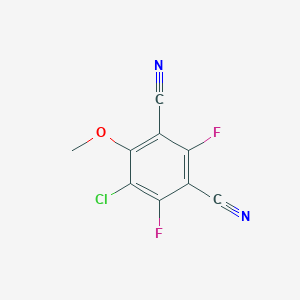
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile, also known as CDC, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. CDC is a versatile compound that has been used in the synthesis of several pharmaceuticals and agrochemicals.
Mechanism Of Action
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile's mechanism of action is not yet fully understood. However, studies have shown that 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile inhibits the activity of several enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical And Physiological Effects
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has been shown to have several biochemical and physiological effects. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of tyrosine kinases. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has also been shown to have anti-inflammatory and anti-oxidant properties.
Advantages And Limitations For Lab Experiments
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has several advantages for lab experiments. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile is relatively easy to synthesize and has a high yield. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile is also stable under normal laboratory conditions, making it easy to handle. However, 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has some limitations for lab experiments. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile is toxic and requires special handling procedures. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile is also relatively expensive compared to other chemicals used in lab experiments.
Future Directions
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has several potential applications in various fields, including medicine and agriculture. Future research should focus on developing new synthesis methods for 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile that are more efficient and cost-effective. Future research should also focus on understanding 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile's mechanism of action in more detail to develop new drugs that target tyrosine kinases and other enzymes involved in cell signaling pathways. Additionally, future research should focus on developing new applications of 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile in the field of agriculture, such as developing new herbicides and insecticides.
Synthesis Methods
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile can be synthesized using several methods, including the reaction of 2,4-difluoro-5-methoxybenzoic acid with thionyl chloride, followed by the reaction with potassium cyanide. Another method involves the reaction of 2,4-difluoro-5-methoxybenzoic acid with phosphorus oxychloride, followed by the reaction with potassium cyanide. The yield of 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile using these methods is around 70%.
Scientific Research Applications
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has been extensively used in scientific research, particularly in the synthesis of pharmaceuticals and agrochemicals. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has been used as a key intermediate in the synthesis of several anti-cancer drugs, such as sorafenib and regorafenib. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has also been used in the synthesis of several agrochemicals, such as herbicides and insecticides.
properties
CAS RN |
104581-68-2 |
|---|---|
Product Name |
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile |
Molecular Formula |
C9H3ClF2N2O |
Molecular Weight |
228.58 g/mol |
IUPAC Name |
5-chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H3ClF2N2O/c1-15-9-5(3-14)7(11)4(2-13)8(12)6(9)10/h1H3 |
InChI Key |
AHYJSBQITOYZDT-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1Cl)F)C#N)F)C#N |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)F)C#N)F)C#N |
synonyms |
5-Chloro-2,4-difluoro-6-methoxyisophthalonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



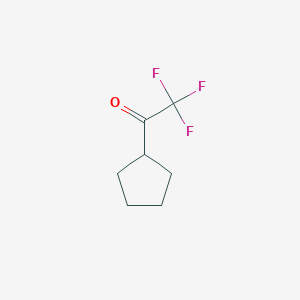
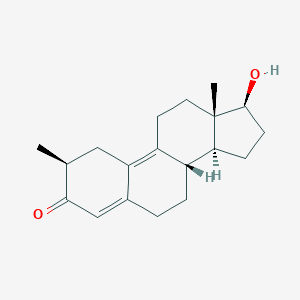
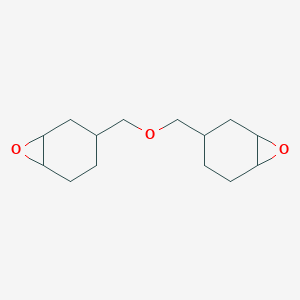



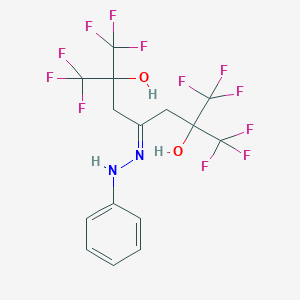
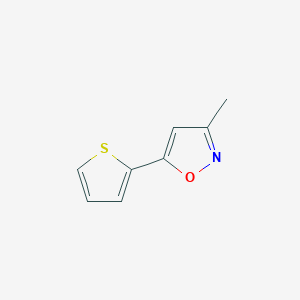

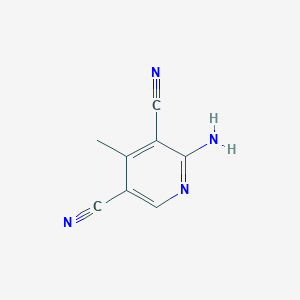
![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)

